4-[15-(4-Carboxyphenoxy)pentadecoxy]benzoic acid
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Overview
Description
4,4-Pentadecanediyldioxydibenzoic acid is an organic compound with the molecular formula C29H40O6. It is characterized by its unique structure, which includes two benzoic acid moieties connected by a pentadecane chain through ether linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-pentadecanediyldioxydibenzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1,15-dibromopentadecane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the benzoic acid react with the bromine atoms of the pentadecane, forming ether linkages .
Industrial Production Methods: Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,4-Pentadecanediyldioxydibenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moieties can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The ether linkages can be cleaved under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Cleaved products with modified ether linkages.
Scientific Research Applications
4,4-Pentadecanediyldioxydibenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of polymers and advanced materials with specific mechanical and thermal properties
Mechanism of Action
The mechanism of action of 4,4-pentadecanediyldioxydibenzoic acid is primarily related to its ability to interact with biological membranes and proteins. The amphiphilic nature of the compound allows it to insert into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the benzoic acid moieties can interact with protein active sites, inhibiting enzyme activity or altering protein conformation .
Comparison with Similar Compounds
4,4’-Biphenyldicarboxylic acid: Similar in structure but lacks the long aliphatic chain.
4,4’-(Ethylenedioxy)dibenzoic acid: Contains an ethylene glycol linkage instead of a long aliphatic chain.
Dodecanedioic acid: Similar in having a long aliphatic chain but lacks the aromatic benzoic acid moieties
Uniqueness: 4,4-Pentadecanediyldioxydibenzoic acid is unique due to its combination of a long aliphatic chain and aromatic benzoic acid moieties, providing it with distinct amphiphilic properties. This structural uniqueness allows it to be used in applications where both hydrophobic and hydrophilic interactions are required .
Properties
Molecular Formula |
C29H40O6 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
4-[15-(4-carboxyphenoxy)pentadecoxy]benzoic acid |
InChI |
InChI=1S/C29H40O6/c30-28(31)24-14-18-26(19-15-24)34-22-12-10-8-6-4-2-1-3-5-7-9-11-13-23-35-27-20-16-25(17-21-27)29(32)33/h14-21H,1-13,22-23H2,(H,30,31)(H,32,33) |
InChI Key |
FVCHWCQLRUSXMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCCCCCCCCCCCOC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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